![molecular formula C13H8F3NO B1359085 4-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 61977-56-8](/img/structure/B1359085.png)

4-[3-(Trifluoromethyl)benzoyl]pyridine

Descripción general

Descripción

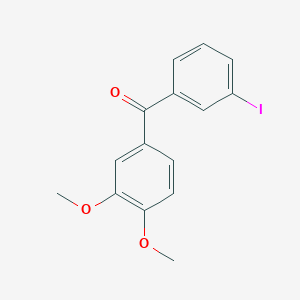

4-[3-(Trifluoromethyl)benzoyl]pyridine is a chemical compound with the molecular formula C₁₃H₈F₃NO. It is also known by its IUPAC name: 4-pyridinyl[3-(trifluoromethyl)phenyl]methanone . This compound is characterized by a pyridine ring attached to a benzoyl group containing a trifluoromethyl substituent .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Polymer Science Applications Aromatic diamine monomers containing both pyridine and fluorine, closely related to 4-[3-(Trifluoromethyl)benzoyl]pyridine, have been synthesized for the development of novel aromatic polyimides. These polyimides exhibit excellent solubility in common solvents and high thermal stability, making them suitable for applications in high-performance polymers. The glass-transition temperatures of these polymers range from 206 to 227°C, and they show good thermal stability with temperatures at the 5% weight loss range of 487 to 543°C in nitrogen. Such properties make them ideal for advanced electronic and aerospace applications due to their inherent viscosity, solubility, and thermo-oxidative stability (Zhang et al., 2007).

Organic Synthesis Applications 4-[3-(Trifluoromethyl)benzoyl]pyridine and its derivatives serve as key intermediates in the synthesis of biologically important structures. For example, they have been used in metal-free synthesis strategies for constructing complex heterocycles such as 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation. This novel strategy enables the efficient construction of these skeletons, featuring short reaction times and high yields, demonstrating the utility of such compounds in facilitating complex synthetic transformations in organic chemistry (Zheng et al., 2014).

Materials Chemistry Applications Compounds related to 4-[3-(Trifluoromethyl)benzoyl]pyridine have been explored for their potential in materials science, particularly in the development of luminescent and magnetic materials. For instance, radical cation salts containing poly(beta-diketonate) rare earth complexes exhibit photoluminescent and magnetic properties. These materials open up new avenues for the development of functional materials that can be used in sensors, imaging, and electronic devices due to their unique electronic and photophysical properties (Pointillart et al., 2009).

Propiedades

IUPAC Name |

pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYOLOCXQADHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613882 | |

| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)benzoyl]pyridine | |

CAS RN |

61977-56-8 | |

| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.